molecular formula C15H22N6O2 B5626857 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine

Cat. No. B5626857
M. Wt: 318.37 g/mol
InChI Key: TXBFJFIGZWPMAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, often incorporating oxadiazole and piperazine moieties, typically involves condensation reactions between specific reactants such as carbamimide and aromatic acids in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through such methodologies, indicating a potential pathway for the synthesis of the compound (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed through spectroscopic methods including LCMS, NMR (1H and 13C), IR, and CHN elemental analysis, alongside single crystal X-ray diffraction data. For example, detailed structure elucidation of related compounds has revealed crystallization in monoclinic systems with specific space groups, unit cell parameters, and intermolecular interactions such as weak C—H···O and aromatic π–π stacking, suggesting similar analytical approaches could be applied for the compound of interest (Şahin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through various reactions, including cycloadditions and condensations, leading to the formation of novel derivatives with potential biological activities. The synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, as an example, demonstrated significant antibacterial efficacies, indicating the potential for the subject compound to undergo similar reactions yielding biologically active products (Mekky & Sanad, 2020).

properties

IUPAC Name

1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-3-13(21-6-4-5-16-21)15(22)20-9-7-19(8-10-20)11-14-17-12(2)23-18-14/h4-6,13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFJFIGZWPMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC2=NOC(=N2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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